Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the fluorophenoxy and benzoate moieties, followed by their coupling . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzoate and fluorophenoxy groups), an amide linkage, and a fluorine atom. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity. The aromatic rings could contribute to its planarity and rigidity .Scientific Research Applications
Chemical Synthesis and Modification
Studies have detailed the synthesis and structural characterization of compounds with structural similarities or functional relationships to Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate. For instance, the preparation of monofluorinated small molecules and their structural analysis illustrates the chemical versatility and potential for modification of similar compounds (Burns & Hagaman, 1993). Additionally, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids demonstrates the broad applicability of related synthetic methodologies in creating bioactive molecules (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).
Biological Activity
Research has also delved into the biological activities of compounds structurally related to Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate, exploring their potential as pharmacological agents or biochemical tools. For example, the characterization of Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride as a potent and selective β3-adrenoceptor agonist highlights the pharmaceutical relevance of such compounds (Croci et al., 2007).
Materials Science and Engineering
In the realm of materials science, the development and study of azo polymers incorporating related molecular structures have shown significant promise. These studies have focused on the synthesis of polymers for applications such as reversible optical storage, demonstrating the potential of these compounds in advanced materials and technologies (Meng et al., 1996).
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-25-18(24)12-2-6-14(7-3-12)21-17(23)16(22)20-10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMMAPUFVLIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate |
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